

Spectroscopic Profile of 3-Pentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-pentyl acetate** (CAS No. 620-11-1), an organic ester. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy for **3-pentyl acetate**.

^1H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.70	quintet	1H	CH-O
1.98	s	3H	CH ₃ -C=O
1.51	m	4H	O-CH-(CH ₂) ₂
0.83	t	6H	(CH ₃ -CH ₂) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
170.6	C=O
76.5	CH-O
26.5	O-CH-(CH ₂) ₂
21.1	CH ₃ -C=O
9.6	(CH ₃ -CH ₂) ₂

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	100	$[\text{CH}_3\text{CO}]^+$
70	45	$[\text{C}_5\text{H}_{10}]^+$
101	35	$[\text{M} - \text{C}_2\text{H}_5]^+$
57	30	$[\text{C}_4\text{H}_9]^+$
29	25	$[\text{C}_2\text{H}_5]^+$
130	5	$[\text{M}]^+$ (Molecular Ion)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2875	Strong	C-H (sp ³) stretch
1738	Strong	C=O (ester) stretch
1240	Strong	C-O (ester) stretch
1020	Medium	C-O stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

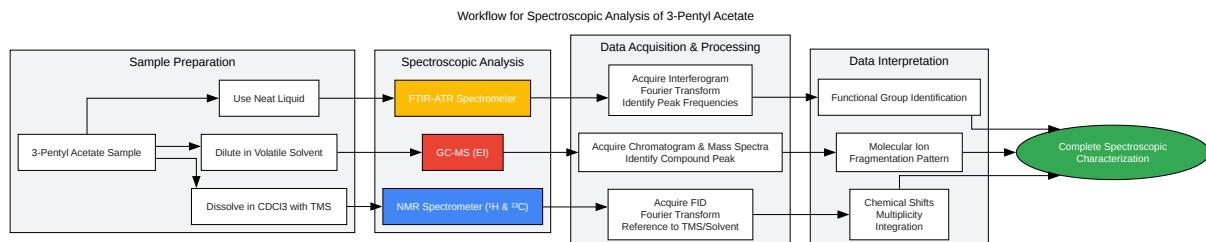
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-pentyl acetate** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Instrument: A 400 MHz NMR spectrometer.

- Pulse Program: A standard single-pulse experiment (zg30).
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.98 s
- Spectral Width: 20.5 ppm
- ^{13}C NMR Acquisition:
 - Instrument: A 100 MHz NMR spectrometer.
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (zgpg30).
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.09 s
 - Spectral Width: 238.8 ppm
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250°C


- Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Electron Energy: 70 eV
 - Mass Range: m/z 20-200
- Data Analysis: The mass spectrum of the GC peak corresponding to **3-pentyl acetate** is analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small drop of neat **3-pentyl acetate** is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} .
 - Number of Scans: 32
 - Resolution: 4 cm^{-1}
- Data Processing: The spectrum is baseline-corrected and the major absorption peaks are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **3-pentyl acetate**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **3-pentyl acetate**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Pentyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1618307#3-pentyl-acetate-spectroscopic-data\]](https://www.benchchem.com/product/b1618307#3-pentyl-acetate-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com